2-Tert-butyl-7-(2,6-dimethylmorpholin-4-YL)-4-nitroindole
Overview
Description
2-Tert-butyl-7-(2,6-dimethylmorpholin-4-YL)-4-nitroindole is a complex organic compound with potential applications in various scientific fields. This compound features a nitroindole core, which is known for its biological activity, and a morpholine ring, which can enhance its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-7-(2,6-dimethylmorpholin-4-YL)-4-nitroindole typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the nitro group and the tert-butyl group. The final step involves the attachment of the morpholine ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Safety measures must be in place to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-7-(2,6-dimethylmorpholin-4-YL)-4-nitroindole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a variety of functional groups onto the indole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its bioactive indole core.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-7-(2,6-dimethylmorpholin-4-YL)-4-nitroindole is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors. The nitroindole core can intercalate with DNA, potentially disrupting cellular processes, while the morpholine ring can enhance cell permeability.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloronicotinamide: Used in the preparation of AZD8055, a compound with clinical applications in cancer treatment.
Other Nitroindoles: Compounds with similar nitroindole cores may exhibit comparable biological activities but differ in solubility and bioavailability due to variations in substituent groups.
Uniqueness
2-Tert-butyl-7-(2,6-dimethylmorpholin-4-YL)-4-nitroindole is unique due to its combination of a nitroindole core and a morpholine ring, which may confer distinct chemical and biological properties compared to other nitroindoles.
Properties
IUPAC Name |
4-(2-tert-butyl-4-nitro-1H-indol-7-yl)-2,6-dimethylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-11-9-20(10-12(2)24-11)15-7-6-14(21(22)23)13-8-16(18(3,4)5)19-17(13)15/h6-8,11-12,19H,9-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBMPOWFFSKILU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C3C(=C(C=C2)[N+](=O)[O-])C=C(N3)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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